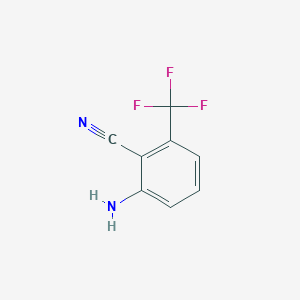

2-Amino-6-(trifluoromethyl)benzonitrile

Beschreibung

Contextualization within Fluorinated Benzonitriles and their Derivatives

Fluorinated benzonitriles, as a class of compounds, are of considerable importance in the fields of medicine, agricultural science, and materials science. researchgate.net The introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl group, into the benzonitrile (B105546) scaffold can dramatically alter the physicochemical properties of the parent molecule. beilstein-journals.org These modifications can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The nitrile group itself is a versatile functional group that can participate in a variety of chemical reactions and can act as a bioisostere for other functional groups, such as carbonyls. acs.org In medicinal chemistry, the nitrile pharmacophore is found in numerous therapeutic drugs and can engage in hydrogen bonding, polar interactions, and π-π stacking with target proteins. acs.org

The presence of a trifluoromethyl group further enhances the utility of these benzonitrile derivatives. The trifluoromethyl group is a strong electron-withdrawing group with a high degree of metabolic stability due to the strength of the carbon-fluorine bond. nih.gov Its incorporation into a molecule can increase lipophilicity, which can improve membrane permeability and bioavailability. nih.govnih.gov

Significance in Modern Organic Synthesis and Medicinal Chemistry

2-Amino-6-(trifluoromethyl)benzonitrile is a key building block in modern organic synthesis, primarily due to the strategic positioning of its functional groups. The ortho-disposition of the amino and nitrile groups makes it an ideal precursor for the synthesis of various heterocyclic compounds, particularly quinazolines and their derivatives. researchgate.net Quinazolines are a class of bicyclic heterocycles that form the core structure of many biologically active compounds with applications as anticancer and antimalarial agents. researchgate.net

The trifluoromethyl group plays a crucial role in drug design. Its electron-withdrawing nature can influence the acidity or basicity of nearby functional groups, which can be critical for drug-receptor interactions. mdpi.com Furthermore, the trifluoromethyl group can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule. mdpi.com The steric bulk of the trifluoromethyl group can also be used to control the conformation of a molecule, which can lead to enhanced selectivity for a particular biological target. nih.gov

The combination of the reactive amino and nitrile groups with the modulating properties of the trifluoromethyl group makes this compound a highly valuable starting material for the synthesis of novel pharmaceutical candidates. nih.govresearchgate.net

| Functional Group | Significance in Synthesis and Medicinal Chemistry |

|---|---|

| Amino Group (-NH₂) | Acts as a nucleophile, enabling reactions to form amides, imines, and heterocyclic rings. |

| Nitrile Group (-CN) | Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. Acts as a key pharmacophore in some drugs. acs.org |

| Trifluoromethyl Group (-CF₃) | Enhances metabolic stability, increases lipophilicity, and modulates electronic properties of the molecule. nih.govnih.gov |

Overview of Research Trajectories

Current research involving this compound and related compounds is focused on several key areas. One major trajectory is the development of new and more efficient synthetic methods for the introduction of trifluoromethyl groups into aromatic rings. mdpi.com This includes the use of novel trifluoromethylating reagents and the development of catalytic methods. nih.govrsc.org

Another significant area of research is the use of this compound as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. researchgate.net Researchers are exploring new reaction pathways to create diverse libraries of quinazolines and other fused-ring systems for high-throughput screening in drug discovery programs. mdpi.comnih.gov

Furthermore, there is ongoing interest in understanding the precise role of the trifluoromethyl group in modulating the pharmacological properties of drug candidates. researchgate.net This includes studies on how this group influences binding affinity, selectivity, and pharmacokinetic profiles. The insights gained from this research will continue to guide the rational design of new and more effective therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7(13)5(6)4-12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKKKTUZACXWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627056 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58458-11-0 | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58458-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Amino-6-(trifluoromethyl)benzonitrile

Established synthetic routes typically rely on multi-step processes that build the molecule from readily available starting materials. These methods include aromatic substitution reactions, cross-coupling catalysis, and functional group transformations.

Multi-step Synthesis from Precursors

Nitration of 4-(trifluoromethyl)benzonitrile (B42179) and Subsequent Reduction

A common strategy in aromatic chemistry involves the introduction of a nitro group (—NO₂) followed by its reduction to an amino group (—NH₂). Starting with 4-(trifluoromethyl)benzonitrile, electrophilic aromatic substitution via nitration would be directed by the existing substituents. The strongly deactivating and meta-directing trifluoromethyl (—CF₃) and cyano (—CN) groups would primarily direct the incoming nitro group to the position meta to both, which is the 2-position.

The subsequent reduction of the resulting 2-nitro-4-(trifluoromethyl)benzonitrile (B1329358) intermediate would yield the isomeric product, 2-amino-4-(trifluoromethyl)benzonitrile, not the target compound this compound. This pathway is therefore more relevant for the synthesis of this specific isomer.

Cyanation of Aryl Halides (e.g., Aryl Bromides) via Palladium Catalysis

Palladium-catalyzed cyanation is a powerful and widely used method for synthesizing aromatic nitriles from aryl halides. rsc.org This cross-coupling reaction offers high functional group tolerance and can proceed under relatively mild conditions. acs.orgnih.gov The synthesis of this compound via this route would typically start with an appropriately substituted aryl halide, such as 2-bromo-3-(trifluoromethyl)aniline.

The reaction involves the palladium-catalyzed coupling of the aryl halide with a cyanide source. Significant advancements in this area have led to the development of highly efficient catalyst systems. nih.gov Mechanistic studies have shown that cyanide can sometimes poison the catalyst, making the choice of ligands and reaction conditions crucial for a successful transformation. nih.gov Various cyanide sources can be employed, each with its own advantages regarding toxicity and reactivity.

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Source of the active Pd(0) catalyst that drives the catalytic cycle. | nih.gov |

| Ligand | Phosphine-based ligands (e.g., XPhos, SPhos) | Stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps. | acs.org |

| Cyanide Source | KCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆] | Provides the cyano group that replaces the halide on the aromatic ring. Non-toxic sources like K₄[Fe(CN)₆] are preferred. | nih.gov |

| Solvent | Dioxane, Toluene, DMF, Aqueous mixtures | Solubilizes reactants and facilitates the reaction. Aqueous media can be used under certain conditions. | acs.orgnih.gov |

Ammonolysis Replacement in Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

Ammonolysis is a chemical process involving reaction with ammonia (B1221849). wikipedia.org In the context of aromatic synthesis, it is often used to replace a leaving group, such as a halide, with an amino group. This method is particularly relevant for the synthesis of the isomer 4-Amino-2-(trifluoromethyl)benzonitrile.

A patented process describes the synthesis of this isomer starting from 4-fluoro-2-trifluoromethylbenzonitrile. google.comgoogle.com The fluorine atom, being a good leaving group in nucleophilic aromatic substitution (activated by the electron-withdrawing —CF₃ and —CN groups), is displaced by ammonia. The reaction is typically carried out in a solvent like ethanol (B145695) under elevated temperature and pressure. google.comgoogle.com This high-yielding process provides a direct route to the 4-amino isomer. google.com

| Starting Material | Reagents | Conditions | Product | Reported Yield |

|---|---|---|---|---|

| 4-fluoro-2-trifluoromethylbenzonitrile | Liquid Ammonia (NH₃), Ethanol (solvent) | Sealed vessel, heated to ~120°C for 8-10 hours | 4-Amino-2-(trifluoromethyl)benzonitrile | High (Total process yield of 73-75% over 3 steps) |

Reactions involving Thiophosgene (B130339) or Thiocarbonyl Diimidazole with Aminobenzonitriles

Thiophosgene (CSCl₂) is a highly reactive compound used in organic synthesis. researchgate.net It reacts readily with primary amines, such as the amino group in aminobenzonitriles, to form isothiocyanates (—N=C=S). researchgate.net This transformation is not a method for synthesizing the aminobenzonitrile itself, but rather a subsequent functionalization of the amino group.

The reaction of an aminobenzonitrile with thiophosgene would convert the —NH₂ group into an isothiocyanate group. This intermediate can then be used to synthesize a wide variety of other compounds, including thioureas and various heterocyclic systems. researchgate.netnih.gov Therefore, this chemistry represents a pathway for derivatization rather than a primary synthesis of the title compound.

Facile and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of "green" methodologies that are more environmentally benign. For the synthesis of benzonitriles, this includes using less toxic reagents, employing catalytic systems, and simplifying reaction workups. rsc.org

One green approach involves the use of ionic liquids as recyclable catalysts and solvents. rsc.org A novel route for benzonitrile (B105546) synthesis from benzaldehyde (B42025) utilizes a specific ionic liquid that acts as a co-solvent, catalyst, and phase-separation agent, eliminating the need for metal catalysts and simplifying product recovery. rsc.org While not specifically detailed for this compound, such principles could be adapted.

Another green strategy involves one-pot, multi-component reactions that increase efficiency by reducing the number of separate steps and purification procedures. A protocol for the synthesis of related 2-amino-dicarbonitrile-sulfanylpyridines has been described using a simple catalyst at ambient temperature, which avoids conventional workup and purification, qualifying it as a green synthesis. ncl.res.in The application of similar one-pot strategies could offer a more sustainable route to substituted aminobenzonitriles.

Novel Catalyst Systems in Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. For the synthesis of this compound, two primary palladium-catalyzed strategies are highly plausible: the amination of an aryl halide or the cyanation of an aniline (B41778) derivative.

Aryl Amination Route: This approach would involve the C-N coupling of a precursor such as 2-bromo-6-(trifluoromethyl)benzonitrile (B1294254) with an ammonia source. The efficacy of this transformation is heavily reliant on the choice of ligand. Bidentate phosphorus ligands, such as Xantphos, are particularly effective. These ligands form stable, active palladium complexes that facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination. Research on the amination of 6-chloropurine (B14466) nucleosides has demonstrated that a catalyst system of palladium(II) acetate (B1210297), Xantphos, and a base like cesium carbonate provides efficient conversions. semanticscholar.org This methodology is directly applicable to the synthesis of the target compound.

Aryl Cyanation Route: Alternatively, the synthesis can proceed via the cyanation of 2-amino-3-(trifluoromethyl)aniline or a related halo-aniline. Palladium-catalyzed cyanation has evolved to become a popular method for preparing benzonitriles from aryl halides. rsc.org Modern protocols utilize less toxic cyanide sources, such as potassium hexacyanoferrate(II), and sophisticated ligand systems to achieve high yields under mild conditions. nih.gov Biaryl phosphine (B1218219) ligands have been instrumental in advancing palladium-catalyzed aminations and related cross-coupling reactions, suggesting their utility in a cyanation approach as well. nih.gov

A summary of representative catalyst systems for these transformations is presented below.

| Reaction Type | Palladium Source | Bidentate Ligand Example | Base | Cyanide Source (if applicable) |

| Aryl Amination | Palladium(II) acetate | Xantphos | Cesium carbonate | N/A |

| Aryl Cyanation | Pd₂(dba)₃ | dppf | N/A | K₄[Fe(CN)₆] |

This table is illustrative of typical components used in palladium-catalyzed C-N and C-CN bond formation reactions.

Electrosynthesis is emerging as a powerful and sustainable tool in organic chemistry. nih.gov The combination of copper catalysis with electrochemistry enables novel C-H functionalization reactions. A mild and efficient electrochemical method for the site-selective direct C-H amidation of benzene (B151609) and its derivatives has been developed using a copper salt as a catalyst. rsc.orgresearchgate.net

In this process, the electrochemical oxidation of arenes in the presence of a copper catalyst and a nitrile (such as acetonitrile) leads to the formation of N-arylamides. rsc.org Notably, this transformation has been successfully applied to trifluoromethylbenzene. rsc.org While this reaction forms an amide rather than a primary amine directly, it represents a novel strategy for creating a C-N bond on a trifluoromethyl-substituted aromatic ring under mild, oxidant-free conditions. rsc.orgresearchgate.net The resulting amide could potentially be hydrolyzed to yield the desired amino group. The process avoids the need for pre-functionalized starting materials like aryl halides.

Key features of this electrochemical method include:

Catalyst: Copper(II) acetate

Amidation Source: Acetonitrile (B52724) or benzonitrile

Conditions: Room temperature, ambient pressure, undivided electrochemical cell rsc.orgresearchgate.net

Sustainability: Avoids the use of strong chemical oxidants rsc.org

Process Optimization and Scale-Up Strategies

Moving from laboratory-scale synthesis to large-scale production requires rigorous process optimization to ensure safety, efficiency, and economic viability. Key strategies include the statistical approach of Design of Experiments (DoE) and the development of robust, scalable production methodologies.

Design of Experiments (DoE) is a statistical methodology for process optimization that offers significant advantages over the traditional one-variable-at-a-time (OVAT) approach. nih.gov By systematically varying multiple factors simultaneously, DoE can efficiently map a reaction's performance, identify critical parameter interactions, and locate an optimal set of conditions with fewer experiments. nih.govrsc.orgresearchgate.net

For the synthesis of this compound, a DoE study would typically involve the following steps:

Factor Identification: Key reaction parameters (factors) are identified. These could include temperature, reaction time, catalyst loading, ligand-to-metal ratio, base concentration, and solvent choice.

Response Definition: The desired outcomes (responses) are defined, such as product yield (to be maximized) and the concentration of a key impurity (to be minimized).

Experimental Design: A statistical design matrix (e.g., a factorial or response surface design) is generated, which specifies the set of experiments to be run.

Modeling and Analysis: After the experiments are completed, the data is fitted to a mathematical model to understand the relationship between the factors and responses. This model can then be used to predict the optimal conditions for yield and purity.

This systematic approach can uncover non-obvious interactions between variables, for example, how the choice of solvent might alter the optimal catalyst loading. rsc.orgresearchgate.net

| Factor (Variable) | Potential Range (Low Level) | Potential Range (High Level) |

| Temperature (°C) | 80 | 120 |

| Catalyst Loading (mol%) | 0.5 | 2.0 |

| Ligand:Metal Ratio | 1:1 | 2:1 |

| Base Equivalents | 1.5 | 2.5 |

This table provides a hypothetical example of factors and ranges for a DoE optimization of a palladium-catalyzed synthesis.

Scaling up the production of specialty chemicals like this compound requires robust and efficient methods. Common industrial routes for producing aminobenzonitriles often involve high-temperature and high-pressure conditions or multi-step processes that avoid costly purification methods like chromatography.

One established industrial method is the amination of a corresponding halobenzonitrile in an autoclave. A patent for the synthesis of a similar compound, p-aminobenzonitrile, describes reacting p-chlorobenzotrifluoride with liquid ammonia in an autoclave at temperatures of 170-180°C and pressures of 6.0-7.5 MPa. nus.edu.sg This high-pressure, high-temperature method is suitable for large-scale production in specialized equipment.

Another scalable approach is the dehydration of an aminobenzamide precursor. The dehydration of 3-aminobenzamide (B1265367) and 4-aminobenzamide (B1265587) has been achieved using thionyl chloride in toluene, followed by a hydrolysis workup. patsnap.comchemicalbook.com This method avoids the use of highly toxic cyanides. A multi-hundred gram, non-chromatographic process has been successfully developed for the related 4,5-diamino-2-(trifluoromethyl)benzonitrile, demonstrating that efficient scale-up of trifluoromethyl-substituted benzonitriles is achievable. researchgate.net

Chemical Transformations and Derivative Synthesis of this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. sciencescholar.us

A notable application is in the synthesis of polysubstituted 4-aminoquinolines. A transition-metal-free, base-promoted reaction between 2-aminobenzonitriles and ynones (alkynes with a carbonyl group) provides a direct route to these valuable scaffolds. cardiff.ac.uk The reaction proceeds through a sequential aza-Michael addition of the amino group to the ynone, followed by an intramolecular cyclization where the intermediate attacks the nitrile carbon. cardiff.ac.uk This one-pot procedure demonstrates the utility of the target compound in constructing fused ring systems.

The amino group can also be a handle for other transformations, such as the Mannich aminomethylation, which introduces further substituents to the aromatic ring. researchgate.net Furthermore, the amino group can react with various electrophiles to serve as a precursor for a wide array of fused heterocycles, including triazinoquinazolinones and triazepinoquinazolinones. nih.gov The versatility of the amino and nitrile functional groups makes this compound a key intermediate in diversity-oriented synthesis. frontiersin.org

Reactions at the Amino Group

The primary amine functionality in this compound is a key site for nucleophilic reactions, allowing for the formation of a variety of nitrogen-containing derivatives.

Condensation Reactions

The amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. These reactions are typically catalyzed by acid and involve the formation of a carbinolamine intermediate followed by dehydration. While specific examples involving this compound are not extensively documented in readily available literature, this transformation is a fundamental reaction of primary amines.

Amidation Reactions

Amidation of the amino group can be achieved through reaction with acylating agents like acyl chlorides or acid anhydrides. This reaction provides a straightforward route to N-acylated derivatives. For instance, the reaction with an acyl chloride in the presence of a base to neutralize the HCl byproduct would yield the corresponding amide. This transformation is crucial as it can modify the electronic properties of the molecule and serve as a precursor for further cyclization reactions.

Reactions at the Nitrile Group

The nitrile group is a versatile functional group that can participate in various transformations, including cyclization reactions to form heterocyclic rings, as well as hydrolysis and reduction to yield other important functional groups.

Cyclization Reactions for Heterocycle Formation (e.g., Quinazolines, Furochromenes, Benzimidazoles)

The juxtaposition of the amino and nitrile groups on the benzene ring makes this compound an excellent precursor for the synthesis of fused heterocyclic systems.

Quinazolines: One of the most significant applications of 2-aminobenzonitriles is in the synthesis of quinazolines, a class of compounds with diverse biological activities. For example, 2-aminoquinazolines can be synthesized through an acid-mediated [4+2] annulation reaction between a 2-aminobenzonitrile (B23959) and an N-benzyl cyanamide. mdpi.com This approach allows for the construction of the quinazoline (B50416) core with good yields and a broad substrate scope. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

| 2-Aminobenzonitrile derivative | N-Benzyl cyanamide | 2-Aminoquinazoline derivative | mdpi.com |

Benzimidazoles: While the direct synthesis of benzimidazoles from this compound is not a classical approach, related structures can be synthesized through multi-step sequences. Benzimidazole synthesis typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govnih.govrsc.org A potential, though indirect, route could involve the reduction of a nitro group ortho to the amine, which is not present in the parent compound. However, the inherent reactivity of the amino and nitrile groups could be exploited in novel synthetic strategies. For instance, the reaction of o-phenylenediamines with trifluoroacetonitrile (B1584977) (generated in situ) has been shown to produce 2-trifluoromethyl benzimidazoles. nih.gov

Hydrolysis and Reduction Pathways

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. chemguide.co.uk Acid-catalyzed hydrolysis typically proceeds to the carboxylic acid, while basic hydrolysis can often be controlled to stop at the amide stage. chemguide.co.uk This transformation is valuable for introducing a carboxylic acid or amide functionality, which can then be used in further synthetic manipulations. For example, hydrolysis of the nitrile to a carboxylic acid would yield 2-amino-6-(trifluoromethyl)benzoic acid, a useful building block.

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common methods include catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride. organic-chemistry.org This reaction converts the benzonitrile into a benzylamine (B48309) derivative, specifically 2-amino-6-(trifluoromethyl)benzylamine, opening up further avenues for derivatization at the newly formed aminomethyl group.

Reactions Involving the Trifluoromethyl Group

Influence on Aromatic Electrophilicity and Nucleophilic Aromatic Substitution

The trifluoromethyl group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms. vaia.comvaia.comnih.gov This strong inductive effect significantly reduces the electron density of the aromatic ring, thereby deactivating it towards electrophilic aromatic substitution reactions. vaia.comvaia.comyoutube.com Consequently, electrophiles are less likely to attack the benzene ring of this compound. The deactivating nature of the -CF3 group directs incoming electrophiles to the meta-position relative to itself. vaia.comvaia.com

Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNA r). The presence of the electron-withdrawing trifluoromethyl and cyano groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thus facilitating the displacement of a suitable leaving group from the ring. This enhanced reactivity towards nucleophiles is a key feature in the synthetic utility of this compound for creating various derivatives.

Role in Modulating Lipophilicity and Metabolic Stability of Derivatives

Furthermore, the carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation. nih.gov This increased metabolic stability can prolong the half-life of a drug in the body, leading to a more favorable dosing regimen. nih.gov By derivatizing this compound, medicinal chemists can leverage these properties to develop new drug candidates with improved pharmacokinetic profiles. nih.govresearchgate.net

Derivatization for Pharmacological Exploration

The presence of the reactive amino and nitrile functionalities, combined with the activating effect of the trifluoromethyl group, makes this compound a versatile starting material for the synthesis of a variety of heterocyclic compounds with potential pharmacological activities.

2-Amino-6-arylthiobenzonitrile Derivatives

The synthesis of 2-amino-6-arylthiobenzonitrile derivatives can be achieved through nucleophilic aromatic substitution reactions where a halogenated precursor is treated with a substituted thiophenol. While direct synthesis from this compound is not extensively documented, a plausible route involves the conversion of the amino group to a diazonium salt, followed by a Sandmeyer-type reaction with a thiophenolate. A more common approach involves the reaction of a dihalo-benzonitrile with a thiophenol, followed by amination.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product |

| 2-Amino-6-halobenzonitrile | Aryl thiol | Base (e.g., K2CO3) | 2-Amino-6-arylthiobenzonitrile |

| 2,6-Dihalobenzonitrile | Aryl thiol | Base, then Aminating agent | 2-Amino-6-arylthiobenzonitrile |

This table represents plausible synthetic routes based on general organic chemistry principles.

Benzoxazole (B165842) and Benzothiazole (B30560) Derivatives

Benzoxazoles and benzothiazoles are important heterocyclic scaffolds found in many biologically active compounds. The synthesis of these derivatives from this compound can be envisioned through condensation reactions with appropriate reagents. For benzoxazole synthesis, the amino group of a related o-aminophenol derivative would be condensed with a carboxylic acid, aldehyde, or other carbonyl-containing compound. rsc.orgchemicalbook.comnih.govorganic-chemistry.org Similarly, benzothiazole derivatives can be prepared by the condensation of an o-aminothiophenol analog with various electrophiles. organic-chemistry.orgorganic-chemistry.orgnih.govmdpi.com The conversion of the nitrile group in this compound to a carboxylic acid or related functional group, or the introduction of a hydroxyl or thiol group ortho to the amino group would be necessary precursor steps. A more direct approach involves the reaction of o-aminothiophenols with nitriles, catalyzed by copper salts, to yield 2-substituted benzothiazoles. organic-chemistry.org

| Starting Material | Reagent | Product |

| 2-Amino-6-(trifluoromethyl)phenol | Carboxylic Acid/Aldehyde | Benzoxazole Derivative |

| 2-Amino-6-(trifluoromethyl)thiophenol | Carboxylic Acid/Aldehyde/Nitrile | Benzothiazole Derivative |

This table illustrates general synthetic strategies for benzoxazole and benzothiazole formation.

Isothiocyanate Derivatives

Isothiocyanates are valuable intermediates in organic synthesis and are known for their diverse biological activities. The conversion of the primary amino group of this compound to an isothiocyanate can be accomplished using several established methods. A common approach involves the reaction of the amine with carbon disulfide in the presence of a base to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent such as cyanuric chloride or sodium persulfate to yield the isothiocyanate. beilstein-journals.orgrsc.orgnih.gov Another method utilizes thiophosgene, although its high toxicity makes it less favorable. google.com

| Starting Amine | Reagents | Product |

| This compound | 1. CS2, Base 2. Desulfurizing Agent (e.g., Cyanuric Chloride) | 2-Isothiocyanato-6-(trifluoromethyl)benzonitrile |

| This compound | Thiophosgene | 2-Isothiocyanato-6-(trifluoromethyl)benzonitrile |

This table outlines common methods for the synthesis of isothiocyanates from primary amines.

Diamino Benzonitrile Derivatives

The introduction of a second amino group onto the benzonitrile ring can lead to the formation of diamino benzonitrile derivatives, which are precursors to various other heterocyclic systems. A potential synthetic route to such compounds from this compound could involve a nitration reaction, followed by reduction of the nitro group to a second amino group. However, the strong deactivating effect of the existing trifluoromethyl and cyano groups would make the initial nitration challenging. An alternative strategy could involve nucleophilic aromatic substitution of a dihalo-benzonitrile precursor with an amine, followed by a second amination step.

| Starting Material | Reaction Sequence | Product |

| This compound | 1. Nitration 2. Reduction | Diamino-(trifluoromethyl)benzonitrile |

| Dihalo-(trifluoromethyl)benzonitrile | 1. Amination 2. Second Amination | Diamino-(trifluoromethyl)benzonitrile |

This table presents potential synthetic pathways to diamino benzonitrile derivatives.

Spectroscopic Characterization and Structural Elucidation Studies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, offers a detailed view of the covalent bonds and functional groups within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 2-Amino-6-(trifluoromethyl)benzonitrile. The primary amino (-NH₂) group, the nitrile (-C≡N) group, the trifluoromethyl (-CF₃) group, and the substituted benzene (B151609) ring each exhibit distinct absorption bands in the infrared spectrum.

The amino group typically displays symmetric and asymmetric N-H stretching vibrations. For primary amines, these are generally observed as two distinct bands in the region of 3500-3300 cm⁻¹. The N-H bending vibration is expected to appear around 1650-1580 cm⁻¹.

The nitrile group is characterized by a sharp, intense absorption band corresponding to the C≡N stretching vibration. This band is typically found in the 2260-2220 cm⁻¹ region. The position of this band can be influenced by the electronic effects of the substituents on the aromatic ring.

The trifluoromethyl group gives rise to strong C-F stretching vibrations, which are typically observed in the broad and complex region of 1400-1000 cm⁻¹. The presence of multiple fluorine atoms leads to several strong absorption bands.

The aromatic ring itself has characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, as well as the C-H out-of-plane bending vibrations below 900 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric N-H Stretch | 3500 - 3400 |

| Symmetric N-H Stretch | 3400 - 3300 | |

| N-H Bend (Scissoring) | 1650 - 1580 | |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2220 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| C=C Stretch | 1600 - 1450 | |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1400 - 1000 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Assignments

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The nitrile group's C≡N stretch, being a relatively non-polar and symmetric bond, is expected to show a strong signal in the Raman spectrum, typically in the same 2260-2220 cm⁻¹ region as in the IR spectrum. The symmetric vibrations of the aromatic ring are also often more prominent in the Raman spectrum. The trifluoromethyl group will also exhibit characteristic vibrations in the Raman spectrum, aiding in a complete vibrational assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is indispensable for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the amino group and the aromatic ring. The amino group protons (-NH₂) typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The aromatic protons will appear in the aromatic region of the spectrum, typically between δ 6.0 and 8.0 ppm. Due to the substitution pattern, the three aromatic protons will likely exhibit a complex splitting pattern (multiplet) resulting from spin-spin coupling with each other. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, and the electron-donating nature of the amino group, will influence the chemical shifts of these protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.0 - 8.0 | Multiplet |

| Amino (-NH₂) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the nitrile group (-C≡N) is expected to appear in the δ 110-125 ppm range. The aromatic carbons will resonate in the δ 100-160 ppm region. The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the amino group will be shielded, while the carbons attached to the trifluoromethyl and nitrile groups will be deshielded. The carbon of the trifluoromethyl group (-CF₃) will show a characteristic quartet in the proton-coupled spectrum due to coupling with the three fluorine atoms.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic C-NH₂ | ~150 |

| Aromatic C-CF₃ | ~130 (quartet) |

| Aromatic C-CN | ~100 |

| Aromatic C-H | 115 - 140 |

| Nitrile (-C≡N) | 110 - 125 |

| Trifluoromethyl (-CF₃) | ~125 (quartet) |

Fluorine-19 NMR (¹⁹F NMR) for Trifluoromethyl Group Analysis

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides information about the electronic environment of the -CF₃ group. The chemical shift of a trifluoromethyl group attached to an aromatic ring is typically observed in the range of δ -60 to -65 ppm relative to a standard such as CFCl₃. colorado.edu The absence of coupling in the proton-decoupled spectrum confirms the presence of a -CF₃ group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, mass spectrometric analysis confirms its molecular weight to be approximately 186.13 g/mol . bldpharm.comanantlabs.com

A plausible fragmentation pattern would involve the loss of the trifluoromethyl group (-CF₃) or the cyano group (-CN). The loss of a fluorine atom could also be a possible fragmentation pathway. The stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum. For instance, the formation of a stable tropylium-like ion or other resonance-stabilized structures would be favored.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (predicted) | Proposed Fragment | Fragment Structure |

| 186 | Molecular Ion | [C₈H₅F₃N₂]⁺ |

| 167 | [M - F]⁺ | [C₈H₅F₂N₂]⁺ |

| 160 | [M - CN]⁺ | [C₇H₅F₃N]⁺ |

| 117 | [M - CF₃]⁺ | [C₇H₅N₂]⁺ |

Note: This table is based on predicted fragmentation patterns and awaits experimental verification.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's structure, particularly the presence of chromophores and auxochromes.

For this compound, the aromatic ring, the amino group (-NH₂), the cyano group (-CN), and the trifluoromethyl group (-CF₃) all influence its electronic spectrum. The benzene ring is the primary chromophore, while the amino group acts as a powerful auxochrome, typically causing a bathochromic (red) shift of the absorption bands. The electron-withdrawing nature of the cyano and trifluoromethyl groups will also modulate the electronic transitions.

While specific experimental UV-Vis data for this compound was not found in the provided search results, a study on the related compound 2-amino-4-chlorobenzonitrile (B1265954) showed two main absorption peaks corresponding to π → π∗ and n → π∗ transitions. analis.com.my It is expected that this compound would exhibit similar absorption bands, likely in the UV region. The solvent used for analysis can also influence the position and intensity of these bands.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Chromophore/Functional Group |

| π → π∗ | 200 - 280 | Benzene ring |

| n → π∗ | 250 - 350 | Amino group, Cyano group |

Note: The expected λmax ranges are estimations based on the behavior of similar compounds and require experimental confirmation.

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystallographic information file (CIF) for this compound was not retrieved in the searches, a study on the crystal structure of 2-amino-4-chlorobenzonitrile provides a valuable reference. analis.com.my In that study, the compound was found to crystallize in the triclinic system with the space group P-1. analis.com.my The analysis revealed key bond lengths and angles, as well as intermolecular hydrogen bonding.

It is anticipated that a single-crystal X-ray diffraction study of this compound would similarly reveal its solid-state conformation, including the planarity of the benzene ring and the orientation of the amino, cyano, and trifluoromethyl substituents. The strong electronegativity of the fluorine atoms in the trifluoromethyl group and the hydrogen-bonding capability of the amino group are expected to play significant roles in the crystal packing.

Table 3: Anticipated Crystallographic Parameters for this compound

| Parameter | Anticipated Value/System |

| Crystal System | Monoclinic or Orthorhombic (Common for substituted benzenes) |

| Space Group | To be determined |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined |

| Key Bond Lengths (e.g., C-N, C-C, C-F) | To be determined |

| Key Bond Angles (e.g., C-C-C, C-C-N) | To be determined |

Note: This table presents anticipated parameters based on related structures and requires experimental determination through X-ray crystallographic analysis.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. For a molecule like 2-Amino-6-(trifluoromethyl)benzonitrile, DFT calculations can predict a wide range of properties with a favorable balance between accuracy and computational cost. These calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to ensure reliable results. While specific, comprehensive DFT analyses for this compound are not extensively detailed in publicly available literature, the methodologies and expected findings can be described based on studies of analogous compounds, such as other trifluoromethylated benzonitriles and anilines. nih.govresearchgate.net

The first step in a DFT study is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to the minimum energy on the potential energy surface. This process determines key structural parameters like bond lengths, bond angles, and dihedral angles.

For aromatic systems like this compound, the planarity of the benzene (B151609) ring is a key feature. The optimization would precisely define the orientation of the amino (-NH2), cyano (-CN), and trifluoromethyl (-CF3) groups relative to the ring. Conformational analysis would investigate the rotational barriers of the amino and trifluoromethyl groups to identify the most stable conformer. Intramolecular interactions, such as potential hydrogen bonding between the amino group's hydrogen atoms and the adjacent trifluoromethyl group's fluorine atoms, would also be assessed as they can significantly influence the molecule's preferred conformation and stability.

Table 1: Illustrative Optimized Geometric Parameters for a Related Compound, 2-(Trifluoromethyl)phenylacetonitrile, calculated via DFT/B3LYP/6-311+G(d,p) (Note: This data is for a structurally similar compound and serves to illustrate the typical outputs of a geometry optimization.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) | 118 - 121 |

| C-CN | 1.45 | C-C-CN | 120 |

| C≡N | 1.16 | C-C-CF3 | 121 |

| C-CF3 | 1.51 | F-C-F | 107 |

| Data derived from methodologies described in related literature. |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds. researchmathsci.org

The predicted spectrum for this compound would feature characteristic vibrational modes. For instance, the C≡N stretching vibration of the nitrile group is expected to appear as a strong band around 2220-2240 cm⁻¹. orientjchem.org The N-H stretching vibrations of the amino group would be found in the 3300-3500 cm⁻¹ region. The powerful electron-withdrawing trifluoromethyl group would have its own characteristic C-F stretching modes, typically in the 1100-1350 cm⁻¹ range. A detailed assignment is made using Potential Energy Distribution (PED) analysis, which quantifies the contribution of each bond's stretching or bending to a particular vibrational mode. nih.gov

Table 2: Illustrative Vibrational Frequencies and Assignments for a Substituted Benzonitrile (B105546) (Note: This data is for a representative compound and illustrates typical vibrational assignments.)

| Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3505 | 3490 |

| N-H Symmetric Stretch | 3410 | 3395 |

| C-H Aromatic Stretch | 3080 | 3075 |

| C≡N Stretch | 2242 | 2230 |

| C-C Aromatic Stretch | 1610 | 1605 |

| N-H Bending | 1590 | 1585 |

| C-F Stretch | 1320 | 1315 |

| Data derived from methodologies described in related literature. nih.govorientjchem.org |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive and easily polarizable. For this compound, the electron-donating amino group and the electron-withdrawing nitrile and trifluoromethyl groups would significantly influence the energy and localization of these orbitals. The HOMO is expected to be localized primarily on the benzene ring and the amino group, while the LUMO would likely be distributed over the nitrile and trifluoromethyl groups, facilitating intramolecular charge transfer upon excitation. nih.gov

Table 3: Illustrative FMO Properties and Global Reactivity Descriptors (Note: Values are representative for substituted aminobenzonitriles and demonstrate the outputs of FMO analysis.)

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates chemical stability and reactivity |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron |

| Electron Affinity (A) | 1.8 | Energy released when an electron is added |

| Chemical Hardness (η) | 2.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.76 | Capacity to accept electrons |

| Data derived from methodologies described in related literature. nih.govirjweb.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov

Molecules with significant intramolecular charge transfer, often found in systems with strong electron-donating and electron-accepting groups connected by a π-conjugated system, can exhibit nonlinear optical (NLO) properties. DFT calculations are a key tool for predicting these properties, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov

The first hyperpolarizability (β) is a measure of the second-order NLO response, which is essential for materials used in technologies like frequency doubling of light. The presence of the electron-donating -NH2 group and the electron-withdrawing -CN and -CF3 groups on the benzonitrile framework suggests that this compound could possess notable NLO properties. Computational studies would quantify the components of the hyperpolarizability tensor to predict the magnitude of this effect. pku.edu.cnresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

While specific DFT data for this compound is limited, the core structure is featured in several Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to correlate the chemical structure of a series of compounds with their biological activity. Studies on 2-amino-6-arylsulfonylbenzonitriles, which are potent non-nucleoside inhibitors of HIV-1 reverse transcriptase, use the 2-aminobenzonitrile (B23959) scaffold as a foundation. nih.govnih.gov

In these studies, a variety of molecular descriptors are calculated for each compound in the series. These descriptors fall into several categories:

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

Quantum Mechanical Descriptors: These include energy-related parameters (like HOMO/LUMO energies) and charge distribution-related parameters derived from computational chemistry. nih.gov

E-state Indices: These parameters describe the electronic and topological state of individual atoms and fragments within the molecule. nih.govias.ac.in

These descriptors are then used to build mathematical models using techniques such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and various neural network methods. nih.gov The resulting models can predict the anti-HIV-1 activity of new, unsynthesized compounds and provide insight into the structural features that are crucial for high potency. For the 2-amino-6-arylsulfonylbenzonitrile series, studies have shown that the nature and position of substituents on the arylsulfonyl ring significantly impact activity. For example, the presence of a sulfone moiety and specific substitutions at the meta-position of the aryl ring were found to be important for binding to the reverse transcriptase enzyme. nih.gov

Correlation with Biological Activities (e.g., Enzyme Inhibition)

Computational studies have been effectively used to establish a correlation between the structural features of benzonitrile derivatives and their biological activities, particularly as enzyme inhibitors. A significant area of investigation has been for analogs of this compound, specifically the 2-amino-6-arylsulfonylbenzonitriles, which have been identified as inhibitors of HIV-1 reverse transcriptase (RT). nih.govnih.gov

The therapeutic potential of these compounds is directly linked to their ability to inhibit this crucial viral enzyme. Theoretical models help to elucidate why certain structural modifications enhance this inhibitory activity while others diminish it. For instance, computational analyses have revealed that electrostatic interactions and solvation contributions are key factors favoring the binding affinity of the most potent inhibitors within this series to the RT enzyme. nih.gov By calculating and correlating properties such as binding free energies with experimentally observed inhibitory concentrations (e.g., pIC50), researchers can build robust models that explain the structure-activity relationship. These studies demonstrate that specific interactions with amino acid residues in the enzyme's binding pocket are critical for potent inhibition. nih.gov

Molecular Descriptors and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) represents a key computational approach for developing predictive models. nih.gov A QSAR study performed on a series of 2-amino-6-arylsulfonylbenzonitriles and their related thio and sulfinyl congeners successfully created models to predict their anti-HIV-1 activity and binding affinity to the reverse transcriptase enzyme. nih.gov

To build these models, a wide array of molecular descriptors were calculated to capture the essential physicochemical properties of the molecules. These descriptors fall into several categories:

Topological and Geometrical: Describing the size, shape, and connectivity of the atoms.

Quantum Mechanical: Pertaining to the electronic structure, such as charge distribution and energies of molecular orbitals. nih.gov

Using these descriptors, various linear and nonlinear regression techniques were employed to construct the predictive QSAR models. The performance of these models is crucial for their predictive power. nih.gov The results indicated that Projection Pursuit Regression (PPR) and Support Vector Machine (SVM) models were particularly powerful and provided a high capacity for prediction. nih.gov

Table 1: Predictive Modeling Techniques Used in QSAR Studies of Benzonitrile Analogs

| Modeling Technique | Type | Application |

| Multiple Linear Regression (MLR) | Linear | Establishing baseline predictive models. nih.gov |

| Multivariate Adaptive Regression Splines (MARS) | Nonlinear | Modeling complex, nonlinear relationships. nih.gov |

| Radial Basis Function Neural Networks (RBFNN) | Nonlinear | Pattern recognition in structure-activity data. nih.gov |

| General Regression Neural Networks (GRNN) | Nonlinear | Function approximation for predictive tasks. nih.gov |

| Projection Pursuit Regression (PPR) | Nonlinear | High-performance prediction of biological activity. nih.gov |

| Support Vector Machine (SVM) | Nonlinear | High-performance prediction of binding affinity. nih.gov |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scholarsresearchlibrary.comunar.ac.id This method is invaluable for understanding the interactions between a ligand, such as a 2-amino-6-arylsulfonylbenzonitrile derivative, and its receptor, the HIV-1 reverse transcriptase. scholarsresearchlibrary.com

Docking studies on these benzonitrile derivatives have provided detailed insights into their binding mode within the non-nucleoside inhibitor binding pocket (NNIBP) of the enzyme. scholarsresearchlibrary.com The analysis reveals that specific structural features are crucial for effective binding and, consequently, for high anti-HIV-1 activity. Key findings from these studies include:

Importance of the Cyano Group: The presence of the cyano (-CN) group on the aromatic ring is identified as a positive factor for anti-HIV activity. scholarsresearchlibrary.com

Hydrophobic and Steric Features: The studies explore how different substituents contribute to hydrophobic, steric, and electronic properties that are essential for the inhibitory function. scholarsresearchlibrary.com

Specific Interactions: Docking poses show how the ligand interacts with specific amino acid residues in the binding site. For example, the nitrile group can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group in interactions with residues like arginine. nih.gov

These structure-based design studies help rationalize the observed activity of existing compounds and guide the synthesis of new derivatives with improved binding affinity. scholarsresearchlibrary.com

Molecular Dynamics Simulations for Conformational Landscapes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the complex over time. nih.govstanford.edu MD simulations have been performed on complexes of HIV-1 RT with representative inhibitors from the 2-amino-6-arylsulfonylbenzonitrile series. nih.gov

These simulations, conducted in a water environment to mimic physiological conditions, provide a deeper understanding of the binding stability and energetics. nih.gov By analyzing the trajectories from the simulations, researchers can:

Calculate Binding Free Energy: Using methods like Molecular Mechanics Generalized Born Surface Area (MM-GBSA), the binding free energy can be calculated, which correlates well with the observed biological activity. nih.gov

Analyze Interaction Modes: MD simulations show that different inhibitors can have distinct interaction modes with the enzyme and form specific, dynamic hydrogen bonds with various residues. nih.gov

Assess Conformational Stability: The simulations reveal the stability of the ligand within the binding pocket and the conformational landscape of both the ligand and the protein upon binding. nih.gov

The results from these simulations indicate that the higher binding affinity of the most potent inhibitors is favored by a combination of electrostatic interactions and the energetic contribution of solvation. nih.gov This detailed understanding of the dynamic conformational landscape is critical for designing inhibitors with enhanced potency and favorable binding kinetics.

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Synthon and Building Block in Organic Synthesis

2-Amino-6-(trifluoromethyl)benzonitrile serves as a highly versatile synthon, or building block, in organic synthesis. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to construct more complex molecular architectures. The key functional groups—the amino (-NH2), nitrile (-CN), and the trifluoromethyl (-CF3) group—each impart distinct reactivity and properties to the molecule.

The ortho positioning of the amino and nitrile groups is particularly significant, making this compound an ideal precursor for the synthesis of fused heterocyclic systems. This arrangement facilitates cyclization reactions to form bicyclic structures, most notably quinazolines and related scaffolds. Quinazolines are an important class of heterocyclic compounds with a wide range of biological and pharmacological properties. researchgate.net The trifluoromethyl group, while generally less reactive, modulates the electronic properties of the aromatic ring and influences the reactivity of the other functional groups.

As a building block, it is employed in multi-component reactions and transition-metal-catalyzed cross-coupling reactions. Its structural features allow for the introduction of the trifluoromethyl-substituted aminobenzonitrile moiety into larger molecules, a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and binding affinity.

Key Molecular Features of this compound

| Feature | Description and Synthetic Role |

|---|---|

| functionsAmino Group (-NH2) | Acts as a nucleophile. Key for forming heterocyclic rings, such as the pyrimidine (B1678525) ring in quinazolines. |

| linear_scaleNitrile Group (-CN) | Can be hydrolyzed, reduced, or participate in cycloadditions. It is a crucial electrophilic site for intramolecular cyclization with the adjacent amino group. |

| grainTrifluoromethyl Group (-CF3) | A strong electron-withdrawing group that influences the reactivity of the benzene (B151609) ring and imparts properties like increased lipophilicity and metabolic stability to derivative compounds. ontosight.ai |

| settings_etherAromatic Ring | Provides the core scaffold and can undergo further substitution reactions, although its reactivity is influenced by the existing substituents. |

Development of Novel Organic Molecules

The primary application of this compound is in the synthesis of novel, structurally complex organic molecules, particularly heterocyclic compounds. Its structure is pre-organized for efficient construction of fused ring systems that are prevalent in pharmaceuticals and functional materials.

A significant area of research involves the synthesis of quinazoline (B50416) derivatives. Quinazolines are bicyclic heterocycles that form the core of many biologically active compounds. ossila.com The reaction of this compound with various reagents can lead to a diverse library of substituted quinazolines. For example, condensation reactions with aldehydes, ketones, or their derivatives can yield a range of quinazoline structures. These reactions often proceed through an initial formation of an imine with the amino group, followed by an intramolecular cyclization involving the nitrile group. The resulting quinazoline core will bear the trifluoromethyl group, which can significantly influence the biological activity of the final molecule.

The synthesis of these novel molecules is often achieved through various modern synthetic methodologies, including:

Transition-metal-catalyzed reactions: Catalysts based on metals like copper, ruthenium, or nickel can facilitate the efficient synthesis of quinazolines from aminobenzonitriles and other starting materials like alcohols or amines. organic-chemistry.org

Microwave-assisted synthesis: This technique can accelerate reaction times and improve yields for the synthesis of complex heterocyclic structures. openmedicinalchemistryjournal.com

Multi-component reactions (MCRs): These reactions allow for the combination of three or more reactants in a single step to produce complex products, offering an efficient pathway to highly substituted quinazolines. openmedicinalchemistryjournal.com

The development of these novel molecules is crucial in fields like drug discovery, where new scaffolds are constantly sought to address therapeutic challenges. The derivatives synthesized from this compound are evaluated for various potential applications based on the well-established bioactivity of the quinazoline scaffold. researchgate.net

Contribution to Fluorine Chemistry

The presence of the trifluoromethyl (-CF3) group makes this compound a significant contributor to the field of fluorine chemistry, particularly in the context of medicinal and materials science. Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov

When this compound is used as a building block, it introduces the -CF3 group into the target molecule. This imparts several desirable properties that are a central focus of fluorine chemistry:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. The -CF3 group can block sites on a molecule that are susceptible to metabolic oxidation by enzymes in the body, thereby increasing the drug's half-life. nih.govchemimpex.com

Increased Lipophilicity: The trifluoromethyl group can increase the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability. ontosight.aichemimpex.com

Modulation of Binding Affinity: The -CF3 group can alter the electronic distribution of a molecule, enabling it to form more potent interactions with biological targets like proteins and enzymes. nih.gov

By providing a reliable method for incorporating a trifluoromethyl group onto an aminobenzonitrile scaffold, this compound serves as a key tool for chemists to fine-tune the properties of new materials and potential drug candidates. Its use is part of a broader strategy in modern chemical synthesis to leverage the unique properties of fluorine to create molecules with superior performance characteristics. ontosight.ainih.gov

Impact of the Trifluoromethyl Group

| Property | Effect of -CF3 Group | Relevance |

|---|---|---|

| flash_onElectronic Effects | Strongly electron-withdrawing, influences reactivity of the aromatic ring and functional groups. | Affects reaction conditions and pathways in organic synthesis. |

| opacityLipophilicity | Increases the molecule's affinity for nonpolar environments. ontosight.ai | Crucial for drug design, affecting membrane permeability and bioavailability. chemimpex.com |

| healingMetabolic Stability | Blocks oxidative metabolism at or near the site of fluorination. chemimpex.com | Enhances the in-vivo half-life of pharmaceutical compounds. |

| settings_input_componentTarget Binding | Can alter conformation and electronic interactions to improve binding to biological targets. nih.gov | Leads to the development of more potent and selective drugs. |

Pharmacological and Biological Research Applications

Discovery and Development of Therapeutic Agents

The unique combination of an amino group, a nitrile moiety, and a trifluoromethyl group on a benzene (B151609) ring makes 2-Amino-6-(trifluoromethyl)benzonitrile a versatile precursor for creating complex molecules with specific biological activities. Its derivatives have been investigated for a multitude of therapeutic applications.

Anticancer Properties and Mechanisms of Action

While direct anticancer studies on this compound are not extensively documented, its core structure is a key component in the synthesis of various compounds with potent antitumor activities. The trifluoromethyl group, in particular, is often incorporated into drug candidates to enhance properties such as metabolic stability and binding affinity. ontosight.ai

Derivatives incorporating the benzothiazole (B30560) scaffold, which can be synthesized from aminobenzonitrile precursors, have shown promise as anticancer agents. nih.gov For instance, certain 2-aminobenzothiazole (B30445) derivatives have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis. nih.gov Additionally, pyrazolo[3,4-d]pyrimidine derivatives, which can be synthesized using precursors containing the trifluoromethylbenzonitrile moiety, have been evaluated as dual inhibitors of VEGFR-2 and B-Raf kinase, another important target in cancer signaling pathways. nih.gov

The mechanism of action for many of these derivatives involves the inhibition of protein kinases that are crucial for tumor growth and proliferation. By designing molecules that fit into the ATP-binding pocket of these enzymes, researchers can effectively block their activity and halt cancer progression. The structural features of this compound provide a solid foundation for the rational design of such targeted therapies.

Antimicrobial and Anti-inflammatory Potentials

The this compound scaffold has been utilized in the development of novel antimicrobial and anti-inflammatory agents. Research in this area has led to the synthesis of derivatives with significant biological activity.

For example, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have been synthesized and shown to possess both antimicrobial and anti-inflammatory properties. nih.govnih.gov These compounds have demonstrated activity against Gram-positive bacteria and have shown superior efficacy in inhibiting trypsin activity compared to standard anti-inflammatory drugs like acetylsalicylic acid. nih.gov

Furthermore, derivatives of the bicyclic imidazo[2,1-b]thiazole (B1210989) system, which can be synthesized from related precursors, have exhibited notable biological activity. biointerfaceresearch.com Specifically, certain 6-arylidenimidazothiazolones have demonstrated antifungal activity against Candida albicans and significant anti-inflammatory effects in animal models of inflammation. biointerfaceresearch.com The development of pyrazolyl benzenesulfonamide (B165840) derivatives has also yielded compounds with dual anti-inflammatory and antimicrobial activities, with some showing selective inhibition of COX-2. drugbank.com

Enzyme Inhibition Studies

The structural characteristics of this compound make it a valuable starting point for the design of specific enzyme inhibitors. The nitrile group can participate in key interactions with enzyme active sites, while the trifluoromethyl group can enhance binding affinity and metabolic stability. sioc-journal.cn

One notable example is the investigation of 2-Amino-6-(2-bromo-benzenesulfonyl)-benzonitrile as a potential inhibitor of p38 MAP kinase, an enzyme involved in inflammatory responses. ontosight.ai Inhibition of this enzyme is a therapeutic strategy for a range of diseases, including inflammatory disorders and cancer.

Moreover, the benzonitrile (B105546) moiety is a key feature in inhibitors of other enzymes. For instance, (trifluoromethyl)pyrimidinedione-based compounds containing a substituted benzonitrile have been identified as inhibitors of branched-chain amino acid transaminases (BCATs), which play a role in certain cancers. acs.org Additionally, quantitative structure-activity relationship (QSAR) studies on amide derivatives as xanthine (B1682287) oxidase inhibitors highlight the importance of the molecular structure in achieving potent enzyme inhibition. frontiersin.org

Antagonism of Neurotransmitter Systems (e.g., Excitatory Amino Acid Neurotransmission)

Derivatives and analogs of this compound have been explored for their potential to modulate neurotransmitter systems. The conformationally rigid analogues of norfenfluramine (B1679916), such as 2-amino-6(7)- and 9-amino-6-trifluoromethylbenzonorbornenes, have been evaluated for their pharmacological effects. nih.gov These studies investigate how the spatial arrangement of the molecule influences its interaction with neurological targets.

Specifically, isomers that mimic the anti-conformation of norfenfluramine were found to decrease spontaneous motor activity, a similar effect to norfenfluramine itself. nih.gov These analogues were also found to possess weak analgesic properties and could enhance the analgesic effects of morphine. nih.gov Such research indicates that the trifluoromethyl-substituted amino-benzenoid structure can serve as a basis for developing agents with activity in the central nervous system. Further research into antagonists of group II metabotropic glutamate (B1630785) receptors has also shown the potential for related compounds to influence serotonergic neurons, suggesting a possible mechanism for antidepressant-like effects. nih.gov

Development of Specific Inhibitors (e.g., Androgen Receptor Inhibitors, VEGFR-2 Inhibitors, Reverse Transcriptase Inhibitors)

The this compound scaffold is a key platform for the development of highly specific inhibitors targeting a range of biomolecules involved in disease.

Androgen Receptor Inhibitors: This chemical structure is closely related to precursors used in the synthesis of second-generation androgen receptor (AR) antagonists. For example, the synthesis of enzalutamide, a drug used to treat castration-resistant prostate cancer, involves a reaction with 4-bromo-3-(trifluoromethyl)benzonitrile, a structurally similar compound. nih.gov The benzonitrile ring of these inhibitors is crucial for positioning within the androgen-binding pocket of the receptor, with the cyano group forming essential hydrogen bonds. researchgate.net Rational drug design based on these scaffolds has led to the development of novel compounds that can overcome resistance to existing therapies. elifesciences.orgnih.gov

VEGFR-2 Inhibitors: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a primary target in anti-angiogenic cancer therapy. The design of VEGFR-2 inhibitors often incorporates heterocyclic scaffolds. While direct synthesis from this compound is not always the primary route, the structural elements of this compound are frequently found in potent VEGFR-2 inhibitors. rsc.orgresearchgate.net The design of these inhibitors focuses on creating molecules that can fit into the ATP-binding site of the kinase domain of the receptor. rsc.org

Reverse Transcriptase Inhibitors: The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV has benefited from derivatives of this compound. These drugs are a cornerstone of highly active antiretroviral therapy (HAART). nih.gov The discovery and optimization of NNRTIs is an ongoing area of research, with a focus on improving resistance profiles and pharmacokinetic properties. nih.govwikipedia.orgencyclopedia.pub

Drug Design and Structure-Activity Relationship (SAR) Studies of Derivatives

The process of drug design and the study of structure-activity relationships (SAR) are fundamental to the development of new therapeutic agents from the this compound scaffold. drugdesign.orgnih.gov SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity.

For derivatives of this compound, SAR studies have been crucial in optimizing their potency and selectivity as inhibitors of various targets. For example, in the development of (benzothiazole-2-yl) acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors, three-dimensional QSAR models were used to guide the design of more effective compounds. nih.gov These studies revealed that hydrogen bonding with specific amino acid residues in the ATP binding pocket of the enzyme is critical for activity. nih.gov

In the context of VEGFR-2 inhibitors, SAR studies have focused on optimizing the interactions of the molecule with the kinase domain of the receptor. This involves modifying the heterocyclic core and the substituents on the phenyl rings to enhance binding affinity and inhibitory activity. nih.govmdpi.com

The table below summarizes some of the key research findings for derivatives of this compound, illustrating the structure-activity relationships that have been explored.

| Derivative Class | Target | Key SAR Findings |

| (Benzothiazole-2-yl) acetonitriles | JNK3 | Hydrogen bonding with GLN155 in the ATP pocket is crucial for selectivity. |

| Nicotinamide-based derivatives | VEGFR-2 | Specific substitutions on the aromatic rings significantly impact inhibitory potency. |

| Pyrazolo[3,4-d]pyrimidines | VEGFR-2, B-Raf | The presence of a furoxan moiety can introduce nitric oxide-releasing properties, contributing to antitumor activity. |

| 2-amino-6(7)- and 9-amino-6-trifluoromethylbenzonorbornenes | Neurological targets | The stereochemistry of the amino group (anti vs. syn) dictates the effect on spontaneous motor activity. |

| Thiohydantoin derivatives | Androgen Receptor | The benzonitrile ring is essential for positioning within the ligand-binding pocket. |

These examples underscore the importance of systematic structural modifications and computational modeling in the rational design of novel drugs based on the this compound framework.

Preclinical Evaluation and Lead Compound Identification

A compound like this compound, or more commonly a derivative thereof, enters preclinical evaluation after demonstrating promising activity in initial screening assays. This phase involves a series of in vitro (cell-based) and in vivo (animal) studies to build a comprehensive profile of the compound's potential as a therapeutic agent.

The identification of a "lead compound" is a critical milestone in drug discovery. A lead is a compound that possesses the desired biological activity and shows promising enough physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to warrant further optimization. The structural features of this compound make its derivatives attractive candidates for lead identification.

The preclinical evaluation process for a derivative would typically investigate: